An In-Depth Technical Guide to N-(2-Methoxyphenyl)anthranilic Acid
An In-Depth Technical Guide to N-(2-Methoxyphenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Aryl Anthranilic Acid Scaffold
N-(2-Methoxyphenyl)anthranilic acid, with the CAS number 13278-32-5, is a member of the broader class of N-aryl anthranilic acid derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.[1][2] The core structure, featuring an anthranilic acid moiety linked to an aryl group via a secondary amine, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[3][4] Derivatives of N-aryl anthranilic acid have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] This guide provides a comprehensive technical overview of N-(2-Methoxyphenyl)anthranilic acid, encompassing its chemical properties, synthesis, spectral characteristics, potential applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(2-Methoxyphenyl)anthranilic acid is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not widely published, a combination of data from related compounds and predictive modeling provides valuable insights.
| Property | Value | Source |
| CAS Number | 13278-32-5 | [6] |
| Molecular Formula | C₁₄H₁₃NO₃ | [7] |
| Molecular Weight | 243.26 g/mol | [7] |
| Purity | 96+% | [6] |
| Predicted pKa | 4.3 (most acidic) | Predicted |
| Predicted LogP | 3.1 | Predicted |
| Predicted Solubility | Poorly soluble in water | Predicted |
Synthesis of N-(2-Methoxyphenyl)anthranilic Acid
The primary synthetic route to N-aryl anthranilic acids, including the 2-methoxy derivative, is the Ullmann condensation.[8] This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl amine with an aryl halide.[9][10] In the case of N-(2-Methoxyphenyl)anthranilic acid, this typically involves the reaction of a 2-halobenzoic acid with 2-methoxyaniline.[8]
The Ullmann Condensation: A Mechanistic Overview
The Ullmann condensation for the synthesis of N-aryl anthranilic acids is a robust and widely employed method.[8] The reaction is catalyzed by copper, often in the form of copper powder or a copper(I) salt.[11] The mechanism involves the formation of an organocopper intermediate, which then undergoes coupling with the amine. The choice of solvent, base, and reaction temperature are critical parameters that can significantly influence the reaction yield and purity of the product.[8]
Caption: Ullmann condensation for N-(2-Methoxyphenyl)anthranilic acid synthesis.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized procedure for the synthesis of N-aryl anthranilic acids via the Ullmann condensation and can be adapted for the synthesis of N-(2-Methoxyphenyl)anthranilic acid.
Materials:
-
2-Chlorobenzoic acid
-
2-Methoxyaniline
-
Anhydrous potassium carbonate
-
Copper(I) oxide (or other suitable copper catalyst)
-
High-boiling point polar solvent (e.g., DMF, NMP)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid, 2-methoxyaniline, anhydrous potassium carbonate, and the copper catalyst in the chosen solvent.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified N-(2-Methoxyphenyl)anthranilic acid.
Spectroscopic Analysis
| ¹H NMR | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.2 |
| NH Proton | 9.0 - 9.5 (broad singlet) |
| Methoxy Protons | ~3.9 (singlet) |
| Carboxylic Acid Proton | 10.0 - 12.0 (broad singlet) |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 168 - 172 |
| Aromatic Carbons | 110 - 150 |
| Methoxy Carbon | ~56 |
Infrared (IR) Spectroscopy: The IR spectrum of N-(2-Methoxyphenyl)anthranilic acid is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the secondary amine (~3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (~1670-1700 cm⁻¹), and C-O stretching of the methoxy group and the carboxylic acid.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (243.26 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-N bond.
Potential Applications in Drug Development
The N-aryl anthranilic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3]
Anti-inflammatory Activity: Many N-aryl anthranilic acid derivatives, known as fenamates, are non-steroidal anti-inflammatory drugs (NSAIDs).[12] Their mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[12] While the specific anti-inflammatory activity of N-(2-Methoxyphenyl)anthranilic acid has not been extensively reported, its structural similarity to known fenamates suggests it may possess similar properties.[4][5]
Anticancer Potential: Recent research has highlighted the potential of anthranilic acid derivatives as anticancer agents.[5] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[5] The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[2] Further investigation into the anticancer properties of N-(2-Methoxyphenyl)anthranilic acid is a promising area of research.
Safety and Handling
Detailed toxicological data for N-(2-Methoxyphenyl)anthranilic acid is limited. However, based on the data for the parent compound, anthranilic acid, and related derivatives, certain precautions should be taken.[7]
-
Acute Toxicity: Anthranilic acid has low acute oral toxicity in animal studies.[7]
-
Irritation: The compound may cause skin and eye irritation.[7]
-
Genotoxicity: Anthranilic acid has shown mixed results in in vitro genotoxicity studies but has been negative in several in vivo studies.[7]
It is recommended to handle N-(2-Methoxyphenyl)anthranilic acid in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
Conclusion
N-(2-Methoxyphenyl)anthranilic acid is a valuable molecule within the broader class of N-aryl anthranilic acids. While specific experimental data for this compound is not abundant, its synthesis via the well-established Ullmann condensation and its potential for biological activity, particularly in the areas of anti-inflammatory and anticancer research, make it a compound of interest for further investigation. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
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